molecular formula C9H10BClO2 B15307320 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL

6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL

Cat. No.: B15307320
M. Wt: 196.44 g/mol
InChI Key: CCQFTJYCICJPSM-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxaborole derivatives.

    Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions include various substituted oxaboroles, which can have different functional groups attached to the boron or aromatic ring, leading to a wide range of chemical and physical properties.

Scientific Research Applications

6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. The boron atom in the compound forms a covalent bond with the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of inflammatory cytokines . This mechanism is particularly relevant in the treatment of inflammatory skin conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the dimethyl groups on the aromatic ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

6-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C9H10BClO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3

InChI Key

CCQFTJYCICJPSM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)Cl)C(O1)(C)C)O

Origin of Product

United States

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